molecular formula C17H16N4OS B2390700 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-73-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2390700
CAS RN: 1013759-73-3
M. Wt: 324.4
InChI Key: XFIXSDJSNDAPBL-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as DNTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Agents

A study explored novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited antibacterial activity at non-cytotoxic concentrations to mammalian cells, underlining their potential as antibacterial agents (Palkar et al., 2017).

Antiviral Activity

Angular dihydronaphtho[1,2-b]pyran derivatives were synthesized and evaluated for their antiviral activity against herpes simplex virus type-1 (HSV-1). Among these, certain compounds showed a moderate effect, highlighting their potential in antiviral research (Hegab et al., 2006).

Antifungal and Cytotoxicity Evaluation

Compounds from the dihydronaphtho[1,2-d][1,2,3]thiadiazole series were synthesized and tested for their antifungal activity and cytotoxicity. Results indicated significant antifungal activity against Cryptococcus neoformans, with low toxicity to brine shrimps, suggesting a balance between effectiveness and safety (Jalilian et al., 2003).

Antidepressant Potential

Thiophene bearing pyrazoline carboxamides were synthesized and evaluated for their antidepressant effect through behavioral models. Certain compounds, particularly those with electron-releasing and electron-withdrawing groups, showed good antidepressant activity, comparable to imipramine, indicating their potential as antidepressant agents (Mathew et al., 2014).

Cytotoxic Agents against Cancer

Dihydronaphthalene derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines, such as MCF-7 (human breast adenocarcinoma). Some compounds exhibited potent cytotoxic activities, suggesting their application in cancer therapy (Ahmed et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been reported to affectMycobacterium tuberculosis energetics . This suggests that the compound might interact with enzymes or proteins involved in the energy metabolism of Mycobacterium tuberculosis.

Mode of Action

It’s suggested that the compound might disrupt the energetics of mycobacterium tuberculosis . This could involve inhibiting the function of key enzymes or proteins in the energy metabolism pathways of the bacteria, thereby disrupting their normal functioning.

Biochemical Pathways

Given its potential effect on mycobacterium tuberculosis energetics , it’s plausible that it affects pathways related to energy production and utilization in the bacteria. This could include pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation.

Result of Action

Based on its potential effect on mycobacterium tuberculosis energetics , it’s likely that the compound leads to a disruption in the energy metabolism of the bacteria, potentially leading to their death or growth inhibition.

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-10-9-13(20-21(10)2)16(22)19-17-18-15-12-6-4-3-5-11(12)7-8-14(15)23-17/h3-6,9H,7-8H2,1-2H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIXSDJSNDAPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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